

Technical Monograph: 3-Chloro-2-nitrophenylacetic Acid

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Compound of Interest

Compound Name: 3-Chloro-2-nitrophenylacetic acid

CAS No.: 23066-21-9

Cat. No.: B1354426

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High-Value Scaffold for 4-Substituted Indole Synthesis

Executive Summary & Nomenclature

3-Chloro-2-nitrophenylacetic acid is a specialized aromatic building block used primarily in the pharmaceutical industry for the synthesis of complex heterocyclic cores. While less commercially ubiquitous than its 4-chloro or 5-chloro isomers, this specific regioisomer is chemically significant because it serves as a critical precursor for accessing 4-chloroindoles and 4-chlorooxindoles—scaffolds frequently found in kinase inhibitors and GPCR ligands.

Nomenclature & Identification[1][2][3][4]

- Preferred IUPAC Name: 2-(3-Chloro-2-nitrophenyl)acetic acid
- Chemical Formula:
- Molecular Weight: 215.59 g/mol [1]
- Structural Features:
 - Phenyl Ring: Aromatic core.
 - Acetic Acid Moiety (-CH₂COOH): Position 1.

- Nitro Group (-NO₂): Position 2 (Ortho to acetic acid).
- Chlorine Atom (-Cl): Position 3 (Meta to acetic acid, Ortho to nitro).

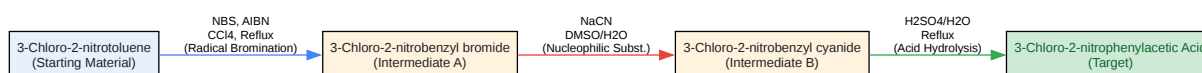
Chemo-Structural Insight: The proximity of the chlorine atom (C3) to the nitro group (C2) creates significant steric strain and alters the electronic environment compared to the 4-chloro or 5-chloro isomers. This steric crowding must be accounted for during synthesis, particularly in nucleophilic substitution steps.

Synthetic Pathway (The Toly Route)

As a Senior Application Scientist, I recommend the Toly Oxidation-Homologation Route for the synthesis of this compound. This pathway is preferred over direct nitration of 3-chlorophenylacetic acid, which yields a mixture of isomers (mainly 2-nitro and 4-nitro) that are difficult to separate.

Reaction Scheme Visualization

The following diagram outlines the logical flow from the starting material (3-Chloro-2-nitrotoluene) to the final acid.



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Figure 1: Step-wise synthesis of **3-Chloro-2-nitrophenylacetic acid** from toluene precursors.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques. All steps involving cyanides and radical initiators require a fume hood and appropriate PPE.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Functionalize the benzylic methyl group. Reagents: 3-Chloro-2-nitrotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl₄ or Trifluorotoluene (Solvent).

- Setup: Dissolve 3-Chloro-2-nitrotoluene in anhydrous solvent under Argon.
- Initiation: Add NBS and AIBN. Heat to reflux.
- Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The reaction is complete when the starting material spot disappears (typically 4-6 hours).
- Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to yield crude 3-Chloro-2-nitrobenzyl bromide.
 - Critical Control: Do not overheat; the benzylic bromide is thermally unstable and a lachrymator.

Step 2: Cyanation (Nucleophilic Substitution)

Objective: Extend the carbon chain by one unit. Reagents: Crude Bromide (from Step 1), Sodium Cyanide (NaCN, 1.2 eq), DMSO (Solvent).

- Safety: WARNING. NaCN is fatal if swallowed or in contact with acid. Use a dedicated cyanide waste stream.
- Reaction: Dissolve NaCN in DMSO at room temperature. Slowly add the crude bromide solution (to control exotherm).
- Temperature: Maintain internal temperature < 40°C to prevent displacement of the aromatic chlorine (S_NAr side reaction is possible due to the ortho-nitro group activating the ring).
- Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine.
- Result: 3-Chloro-2-nitrobenzyl cyanide.

Step 3: Acid Hydrolysis

Objective: Convert the nitrile to the carboxylic acid. Reagents: Nitrile (from Step 2), H₂SO₄ (50% aq), Acetic Acid (Solvent aid).

- Hydrolysis: Reflux the nitrile in 50% H₂SO₄/Acetic acid (1:1) for 4 hours.

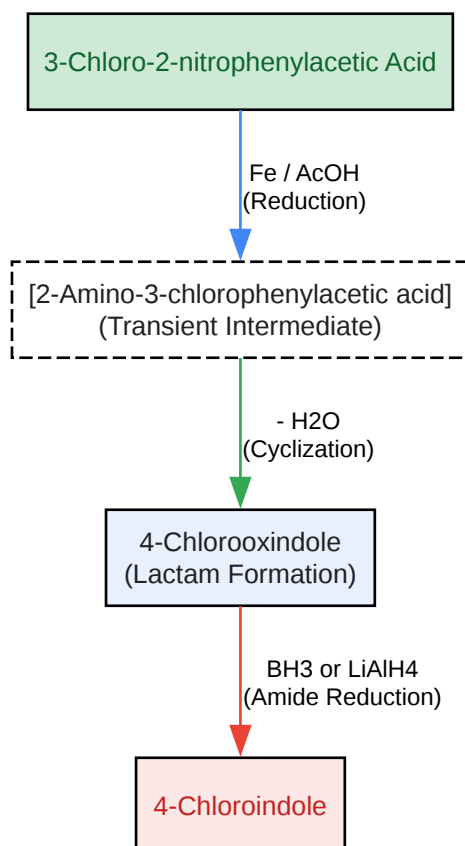
- Isolation: Pour the reaction mixture into crushed ice. The product, **3-Chloro-2-nitrophenylacetic acid**, should precipitate as a solid.
- Purification: Recrystallize from Ethanol/Water.
- Characterization:
 - Expected Melting Point: ~155-160°C (Based on 4-chloro isomer trends).
 - ¹H NMR (DMSO-d₆): Look for singlet at ~3.8 ppm (CH₂) and broad singlet at ~12.5 ppm (COOH).

Key Applications: The Indole Gateway

The primary value of **3-Chloro-2-nitrophenylacetic acid** lies in its ability to undergo reductive cyclization. This is the most reliable method to synthesize 4-chloroindole or 4-chlorooxindole, which are difficult to access via standard Fischer Indole synthesis due to regioselectivity issues.

Pathway Analysis: Reductive Cyclization

By reducing the nitro group to an amine, the molecule spontaneously (or under acid catalysis) cyclizes with the carboxylic acid (or ester) moiety.



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Figure 2: Transformation of the target acid into high-value heterocyclic scaffolds.

Pharmacological Relevance[5][6][7]

- **Kinase Inhibition:** The 4-position of the indole ring is a strategic vector for modifying solubility and binding affinity in ATP-competitive inhibitors.
- **Diclofenac Analogs:** While Diclofenac uses 2,6-dichloro substitution, investigating 2,3-disubstituted patterns allows researchers to probe the steric tolerance of the COX-2 active site [1].

Physical Properties & Safety Data

Property	Value / Description
Physical State	Solid (Crystalline powder)
Color	Off-white to pale yellow
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted)	~3.8 (Acidic due to electron-withdrawing Nitro group)
Storage	Store under inert gas (Argon); Hygroscopic

Hazard Identification (GHS)[1][3][8][9]

- Signal Word:WARNING
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]
- Precautionary Measures: Wear nitrile gloves and safety goggles. Avoid dust formation.

References

- National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 37777-71-2, 2-(4-Chloro-2-nitrophenyl)acetic acid. (Note: Reference provided for the structural class and synthesis analogy of the 4-chloro isomer). Retrieved from [\[Link\]](#)
- Organic Chemistry Portal.Synthesis of Indoles via Nitroaryl Derivatives. (General methodology for reductive cyclization). Retrieved from [\[Link\]](#)

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Sources

- [1. 2-\(5-Chloro-2-nitrophenyl\)acetic acid | C₈H₆ClNO₄ | CID 597995 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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